5-(3-Bromophenyl)-5-methyloxolan-2-one
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Overview
Description
5-(3-Bromophenyl)-5-methyloxolan-2-one is an organic compound that belongs to the class of oxolanes This compound is characterized by the presence of a bromophenyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-5-methyloxolan-2-one typically involves the reaction of 3-bromobenzaldehyde with methyl vinyl ketone in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-5-methyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, phenyl-substituted oxolanes, and various substituted phenyl derivatives .
Scientific Research Applications
5-(3-Bromophenyl)-5-methyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 5-(3-Bromophenyl)-5-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This inhibition can lead to alterations in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenyl)-2-furaldehyde: This compound shares the bromophenyl group but has a different core structure, leading to distinct chemical properties and applications.
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Another similar compound with a bromophenyl group, used in anticancer research.
Uniqueness
5-(3-Bromophenyl)-5-methyloxolan-2-one is unique due to its oxolane ring structure, which imparts specific chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C11H11BrO2 |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-(3-bromophenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C11H11BrO2/c1-11(6-5-10(13)14-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
QBIZAROLQZKQLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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